molecular formula C16H12N2O2 B2923147 2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 375354-41-9

2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2923147
CAS No.: 375354-41-9
M. Wt: 264.284
InChI Key: LFQCKDPIDAUXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(Pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound characterized by an indene-1,3-dione core substituted with a pyridin-2-ylaminoethylidene moiety. This structure features a conjugated system involving the indene-dione’s ketone groups and the ethylidene linker, which may enhance electronic delocalization and influence reactivity or binding properties.

Properties

IUPAC Name

3-hydroxy-2-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)16(14)20/h2-9,19H,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWSESZPLHSARV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=CC=CC=N1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione, a compound characterized by its unique indene and pyridine structural motifs, has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C14H14N4C_{14}H_{14}N_4 with a molecular weight of approximately 238.288 g/mol. The structure features a pyridine ring connected to an indene dione system, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that derivatives of indene diones exhibit significant antioxidant properties. A study evaluated the antioxidant activity of several synthesized indanedione derivatives using DPPH and nitric oxide (NO) scavenging assays. The results showed that the tested compounds demonstrated moderate to high scavenging activity:

CompoundDPPH Scavenging (%)NO Scavenging (%)Lipid Peroxidation Inhibition (%)
124.77.5242.74
218.418.446.99
314.514.554.75

The highest inhibition of lipid peroxidation was observed in compound 3 (54.75%) .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable antibacterial activity:

CompoundZone of Inhibition (mm)
I5
II6
III9

Compounds with para-substituents showed enhanced activity compared to meta-substituents .

Anticancer Activity

Preliminary studies suggest that indanedione derivatives may possess anticancer properties. A study on related compounds indicated their potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigation into the specific mechanisms of action for the compound is warranted.

Case Studies

Case Study 1: Antioxidant Evaluation
In a study by Jayachendran et al., a series of indanedione derivatives were synthesized and evaluated for their antioxidant potential using various assays. The findings highlighted that modifications on the indanedione core significantly influenced their antioxidant capacity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Antimicrobial Screening
A comprehensive screening of synthesized indanediones revealed varying degrees of antimicrobial activity against standard strains. Notably, compounds with specific functional groups showed enhanced efficacy against resistant strains, emphasizing the importance of chemical modifications in developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities Crystal Data (if available)
Target Compound Pyridin-2-ylaminoethylidene C₁₆H₁₃N₃O₂ 287.3 Not explicitly reported Not available
2-{[(2-Phenoxyphenyl)amino]methylidene}... () 2-Phenoxyphenyl C₂₀H₁₃NO₃ 315.3 Unknown bioactivity Not available
Piperazinyl-ethyl derivative () Piperazinyl-ethyl C₁₆H₁₈N₄O₂ 314.3 Potential solubility due to basic piperazine Not available
2-(5-Bromo-2-hydroxybenzylidene)... () 5-Bromo-2-hydroxybenzylidene C₁₆H₉BrO₃ 329.1 Strong O–H···O hydrogen bonds in crystal Monoclinic, P2₁/c, a=13.8820 Å
Triazolylphenyl derivative () 4-(1,2,4-Triazol-1-yl)phenyl C₁₉H₁₄N₄O₂ 330.3 Unreported bioactivity Not available
Difluorophenylmethyl derivative () Difluorophenylmethyl C₁₈H₁₃F₂NO₂ 313.3 >90% purity, potential pharmaceutical use Not available

Key Observations:

Substituent Diversity: The pyridin-2-yl group in the target compound contrasts with bulkier substituents like 2-phenoxyphenyl () or 5-bromo-2-hydroxybenzylidene (). Smaller substituents (e.g., pyridinyl) may enhance solubility compared to halogenated or aromatic groups .

Crystallographic Insights: The bromo-hydroxy derivative () crystallizes in a monoclinic system (P2₁/c) with O–H···O hydrogen bonds stabilizing the lattice. This contrasts with derivatives lacking hydroxyl groups, where π–π stacking or van der Waals interactions may dominate .

Biological Relevance :

  • While direct bioactivity data for the target compound are absent, pyridine-containing analogues (e.g., ) exhibit cholinesterase inhibition (17–18% inhibition at 10–22 mM), suggesting that the pyridinyl moiety may contribute to enzyme interaction .
  • Piperazine-linked derivatives () are associated with neurological applications, such as acetylcholinesterase inhibition, though their efficacy varies with substituents .

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